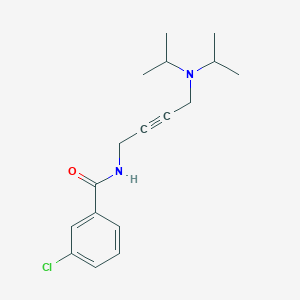![molecular formula C21H18N4O5S B2491042 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 2327647-50-5](/img/structure/B2491042.png)
3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler heterocyclic systems. For example, derivatives of furan and imidazo[1,2-a]pyridines have been synthesized through reactions involving initial cyclization steps followed by functional group transformations. Compounds like 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine and its analogs have been prepared from simpler brominated furans and cyanophenyl compounds via Suzuki coupling and hydrogenation steps, illustrating the complexity and versatility of synthetic strategies in this area of chemistry (Ismail et al., 2004).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the chemical and physical properties of a compound. X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses are common techniques used for this purpose. Studies have demonstrated the effectiveness of these techniques in elucidating the structures of similar heterocyclic compounds, providing insights into their geometric and electronic configurations (Rahmani et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds containing furan, thiazole, and tetrahydropyrimidine units engage in various chemical reactions, including cyclizations, Suzuki coupling, and amidation. These reactions are pivotal for the modification of the core structure and the introduction of functional groups that define the compound's reactivity and interaction with biological targets. For example, the synthesis of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents involves bis-O-acetoxyamidoxime formation followed by hydrogenation, showcasing the chemical versatility of these molecules (Ismail et al., 2004).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. X-ray diffraction studies provide valuable information on the crystal structure, which is directly related to the physical behavior of these compounds under various conditions. The study of the crystal structure of similar heterocyclic compounds has revealed the presence of intermolecular interactions that can influence the compound's solubility and thermal stability (Rahmani et al., 2017).
科学的研究の応用
Antiprotozoal Agents
Compounds structurally related to 3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide have demonstrated promising antiprotozoal activity. For instance, related diamidines exhibited strong DNA affinities and remarkable in vitro and in vivo activities against Trypanosoma b. rhodesiense and P. falciparum, showing potential as antiprotozoal agents (Ismail et al., 2004).
Antidiabetic Activity
Related dihydropyrimidine derivatives have been synthesized and evaluated for their antidiabetic properties. They were assessed through the α-amylase inhibition assay, demonstrating potential in the treatment of diabetes (Lalpara et al., 2021).
特性
IUPAC Name |
1-(furan-2-ylmethyl)-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2,6-dioxo-5H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5S/c1-29-15-6-4-13(5-7-15)19-24-14(12-31-19)9-22-18(26)17-10-23-21(28)25(20(17)27)11-16-3-2-8-30-16/h2-8,10,12,17H,9,11H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLABLCFSISQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3C=NC(=O)N(C3=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenethyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2490960.png)


![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490967.png)
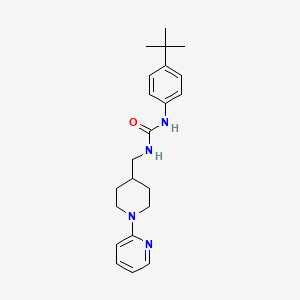
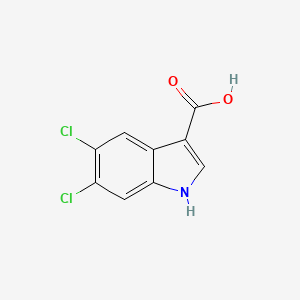
![3-(3-Chloro-4-methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2490972.png)
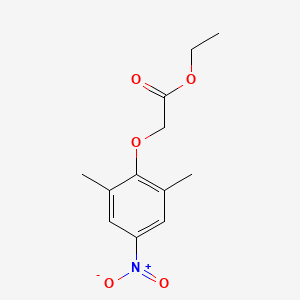
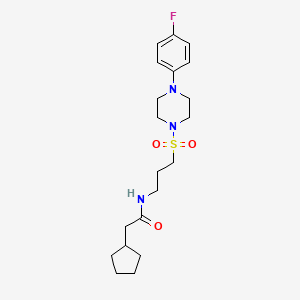
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)
![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)
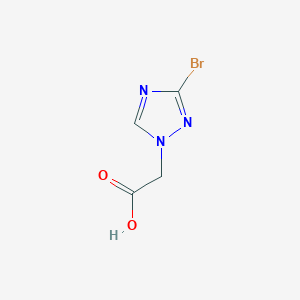
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
